molecular formula C36H44O8P4 B12611826 Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane CAS No. 877128-32-0

Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane

Cat. No.: B12611826
CAS No.: 877128-32-0
M. Wt: 728.6 g/mol
InChI Key: MCOFUINCGVHGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraphosphetane core with four 2-(methoxymethoxy)-5-methylphenyl groups attached, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane typically involves the reaction of tetraphosphetane with 2-(methoxymethoxy)-5-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal complexes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular pathways, including catalytic cycles in organic synthesis and biochemical processes in biological systems. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(2-methoxyethyl) orthosilicate: Similar in having multiple methoxy groups but differs in the central atom and overall structure.

    Tetrakis(hydroxymethyl)glycoluril: Shares the tetrakis structure but has different functional groups and applications.

    Tetrakis(propargylisocyanide) copper(I) complex: Similar in having a tetrakis structure but involves different ligands and metal coordination.

Uniqueness

Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is unique due to its specific combination of methoxymethoxy and methylphenyl groups attached to a tetraphosphetane core

Properties

CAS No.

877128-32-0

Molecular Formula

C36H44O8P4

Molecular Weight

728.6 g/mol

IUPAC Name

1,2,3,4-tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane

InChI

InChI=1S/C36H44O8P4/c1-25-9-13-29(41-21-37-5)33(17-25)45-46(34-18-26(2)10-14-30(34)42-22-38-6)48(36-20-28(4)12-16-32(36)44-24-40-8)47(45)35-19-27(3)11-15-31(35)43-23-39-7/h9-20H,21-24H2,1-8H3

InChI Key

MCOFUINCGVHGHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)P2P(P(P2C3=C(C=CC(=C3)C)OCOC)C4=C(C=CC(=C4)C)OCOC)C5=C(C=CC(=C5)C)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.